molecular formula C13H9ClFNO B8294657 4-(4-Chloro-2-fluorophenyl)-2-methylnicotinaldehyde

4-(4-Chloro-2-fluorophenyl)-2-methylnicotinaldehyde

Cat. No.: B8294657
M. Wt: 249.67 g/mol
InChI Key: ZSTRKXUXQJLNEN-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)-2-methylnicotinaldehyde is a useful research compound. Its molecular formula is C13H9ClFNO and its molecular weight is 249.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H9ClFNO/c1-8-12(7-17)10(4-5-16-8)11-3-2-9(14)6-13(11)15/h2-7H,1H3

InChI Key

ZSTRKXUXQJLNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C=O)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-methylnicotinaldehyde (100 mg, 0.643 mmol), (4-chloro-2-fluorophenyl)boronic acid (123 mg, 0.707 mmol), Cs2CO3 (628 mg, 1.928 mmol) and Pd(Ph3P)4 (52.0 mg, 0.045 mmol) in toluene (5 mL) was heated at 90° C. for 16 h. After cooling, the reaction mixture was diluted with EtOAc (10 mL) and water (10 mL). The ethyl acetate layer was concentrated and purified by silica gel chromatography (2:1 Hexane-EtOAc) to afford 4-(4-chloro-2-fluorophenyl)-2-methylnicotinaldehyde (0.15 g, 0.601 mmol, 35% yield) as a yellow solid. LCMS (ESI) m/e 250.04 [(M+H)+, calcd for C13H10ClFNO 250.0]; LC/MS retention time (Method G): tR=0.96 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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